molecular formula C19H17N3O4 B2897610 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428349-20-5

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2897610
CAS No.: 1428349-20-5
M. Wt: 351.362
InChI Key: RODUWDFFFOAYJU-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including a furan ring, an isoquinoline ring, and an isoxazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its functional groups and the connectivity of its atoms. The presence of multiple rings and functional groups suggests that it may exhibit interesting chemical properties .


Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a compound with a similar furan-2-carbonyl group, has been reported to undergo addition-cyclization reactions with nitrogen nucleophiles, leading to the formation of a variety of heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, furan-2-carbonyl chloride, a related compound, has a density of 1.324 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Pharmacological Interest

The synthesis of related chemical structures involves complex reactions that yield compounds with varied pharmacological interests. For example, the bioisosteric replacement methodology has led to the development of compounds with increased analgesic activity, indicating the potential for creating more effective pain-relieving agents by manipulating the chemical structure of compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide (Украинец, Моспанова, & Давиденко, 2016). Similarly, research into trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has contributed to understanding how structural changes can influence the pharmacological properties of these compounds (Kandinska, Kozekov, & Palamareva, 2006).

Potential Therapeutic Applications

Compounds with structures similar to this compound have been explored for their therapeutic potential. Research has shown that derivatives of this compound exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the diverse therapeutic applications of these compounds (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of furan-2-carboxamide derivatives offer insights into developing novel compounds with potential biological activity. Studies on the synthesis of quinoline-attached furan-2(3H)-ones have shown significant anti-inflammatory and antibacterial properties, suggesting the role of furan derivatives in creating new therapeutic agents with reduced gastrointestinal toxicity (Alam et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Furan platform chemicals, for instance, are being explored for their potential uses beyond fuels and plastics .

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-16(10-20-26-12)18(23)21-15-5-4-13-6-7-22(11-14(13)9-15)19(24)17-3-2-8-25-17/h2-5,8-10H,6-7,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODUWDFFFOAYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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